2-Iodo-4-nitrobenzonitrile
Overview
Description
2-Iodo-4-nitrobenzonitrile is a chemical compound with the molecular formula C7H3IN2O2 . It has a molecular weight of 274.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an iodine atom, a nitro group, and a nitrile group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Scientific Research Applications
Synthesis Methods
Thermophysical Properties
The thermophysical behavior of nitrobenzonitriles, including isomers like 2-Iodo-4-nitrobenzonitrile, has been studied. These studies include measuring heat capacities, enthalpies, and entropies of fusion processes and phase transitions, using differential scanning calorimetry (P. Jiménez et al., 2002).
Molecular Structure Analysis
Research has also been conducted on the molecular structure of nitrobenzonitriles, including this compound. This research involves using chirped-pulse Fourier transform microwave spectroscopy to understand the structural changes caused by electron-withdrawing substituents and how they affect each other (J. B. Graneek, W. Bailey, M. Schnell, 2018).
Metabolic Studies
In vitro studies on the metabolic fate of aromatic nitriles like this compound have been done. These studies focused on understanding how different substituents affect the metabolic pathway of these compounds in rat liver subcellular fractions (B. Markus, C. H. Kwon, 1994).
Catalysis and Chemical Reactions
This compound plays a role in various catalytic and chemical reactions. For example, palladium(0)-catalyzed annulation of diarylacetylenes or bicyclic alkenes with 2-iodobenzonitrile derivatives leads to the synthesis of complex organic compounds. This process represents an example of adding an organopalladium moiety to the carbon-nitrogen triple bond of a nitrile (Alexandre A. Pletnev, Qingping Tian, R. Larock, 2002).
Mechanism of Action
Target of Action
Nitrobenzonitriles, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Nitrobenzonitriles are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The presence of the nitro group (NO2) and the nitrile group (CN) in the molecule suggests that it may undergo reduction reactions, leading to changes in its structure and properties .
Biochemical Pathways
It’s known that nitrobenzonitriles can be involved in various chemical reactions, such as hydrogenation . This process can lead to the formation of amines, which are significant intermediates for the manufacturing of various agrochemicals, pharmaceuticals, dyes, and pigments .
Pharmacokinetics
The pharmacokinetic properties of 2-Iodo-4-nitrobenzonitrile are as follows :
Result of Action
The transformation of nitrobenzonitriles through hydrogenation can lead to the formation of amines . These amines can then participate in various biochemical reactions, potentially influencing cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of ionic liquids as co-solvents can affect the course of hydrogenation of nitrobenzonitriles . The choice of solvent is a significant parameter affecting the course of hydrogenation .
Biochemical Analysis
Biochemical Properties
2-Iodo-4-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can undergo reduction reactions to form amine metabolites under both aerobic and anaerobic conditions . It interacts with enzymes involved in oxidative metabolism, leading to the production of ring-hydroxylated metabolites. The enzyme responsible for this hydrolytic metabolism is primarily localized in the cytosol . Additionally, this compound can be metabolized to produce 3-iodo-4-hydroxy-5-nitrobenzamide and 3-iodo-4-hydroxy-5-nitrobenzoic acid .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reduction to amine metabolites can impact cellular redox states and potentially interfere with normal cellular functions . Furthermore, the presence of the nitro group may lead to the generation of reactive nitrogen species, which can affect cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, which may result in the formation of resonance-stabilized carbocations . These interactions can lead to changes in gene expression and alterations in cellular metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is resistant to oxidation on the ring but can be readily reduced to amine metabolites . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have indicated that the compound’s reduction to amine metabolites can result in toxic effects, particularly at higher concentrations . It is important to determine the threshold levels at which these toxic effects occur to ensure safe usage in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including oxidative metabolism and reduction reactions. The compound interacts with enzymes such as cytochrome P450, which catalyze the hydroxylation of the benzene ring . Additionally, the reduction of the nitro group to an amine metabolite involves enzymes localized in the cytosol. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function. The presence of the nitro and iodine groups may influence the compound’s solubility and transport properties .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the cytosol, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-iodo-4-nitrobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNHWNSAPDNORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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